

# Application Notes and Protocols: Synthesis and Evaluation of Antifungal Agent K21

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## Compound of Interest

Compound Name: *Antifungal agent 21*

Cat. No.: *B15600926*

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## Introduction

Antifungal agent K21 is a potent, membrane-disrupting antimicrobial compound with broad-spectrum activity against various fungal pathogens, including fluconazole-resistant *Candida* species.<sup>[1][2]</sup> Chemically, K21 is a silica-based quaternary ammonium compound (SiQAC), identified by the chemical formula C92H204Cl4N4O12Si5 and CAS number 1566577-36-3.<sup>[3]</sup> Its mechanism of action involves the electrostatic attraction between the positively charged quaternary ammonium groups and the negatively charged fungal cell membrane.<sup>[1][4]</sup> The long lipophilic alkyl chains of K21 then penetrate and disrupt the membrane, leading to cell lysis and death.<sup>[1][5]</sup> This direct physical mechanism of action makes the development of resistance less likely compared to agents that target specific metabolic pathways. These application notes provide a detailed protocol for the synthesis of Antifungal Agent K21 and its evaluation in antifungal susceptibility testing.

## Data Presentation

Table 1: Chemical and Physical Properties of Antifungal Agent K21

Property	Value	Reference
Chemical Name	Quaternary ammonium silane (QAS)	[3]
Codenames	K21, SiQAC	[2][3]
CAS Number	1566577-36-3	[3]
Molecular Formula	C92H204Cl4N4O12Si5	[3][5]
Synthesis Method	Sol-gel reaction	[3]
Mechanism of Action	Fungal cell membrane disruption	[1]

Table 2: Antifungal Activity of K21 Against Candida Species

Organism	K21 MIC50 ( $\mu$ g/mL)	Fluconazole MIC50 ( $\mu$ g/mL)	Reference
C. albicans	62.48	0.5 (susceptible strains)	[1]
C. albicans	62.48	256 (resistant strains)	[1]
C. glabrata	62.48	0.5	[1]
C. dubliniensis	Not specified	0.5	[1]

## Experimental Protocols

### Synthesis of Antifungal Agent K21 via Sol-Gel Method

This protocol describes the synthesis of Antifungal Agent K21 through a sol-gel process, which creates a three-dimensional silicate network.[3]

#### Materials:

- 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride

- Tetraethoxysilane (TEOS)
- Absolute Ethanol (99.6%)
- Sterile Distilled Water
- Reaction vessel with magnetic stirring capability
- Condenser

**Procedure:**

- Prepare a solution of 3-(triethoxysilyl)-propyldimethyloctadecyl ammonium chloride and tetraethoxysilane (TEOS) in absolute ethanol. The molar ratio of the ammonium chloride to silane to TEOS should be 4:1.[3]
- Stir the mixture vigorously at room temperature to initiate the sol-gel reaction.
- Continue stirring for a specified period (e.g., 24-48 hours) to allow for the hydrolysis and condensation reactions to proceed, forming the silicate network.
- After the reaction is complete, the resulting K21 solution can be diluted as needed for experimental use. For example, stock solutions for antifungal testing have been prepared by dissolving the compound in acetone and then in sterile distilled water to achieve concentrations from 0.98 to 249.9 µg/ml.[6]

## **Antifungal Susceptibility Testing: Broth Microdilution Assay**

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of K21 against fungal isolates.

**Materials:**

- K21 stock solution
- Fungal isolates (e.g., *Candida albicans*)

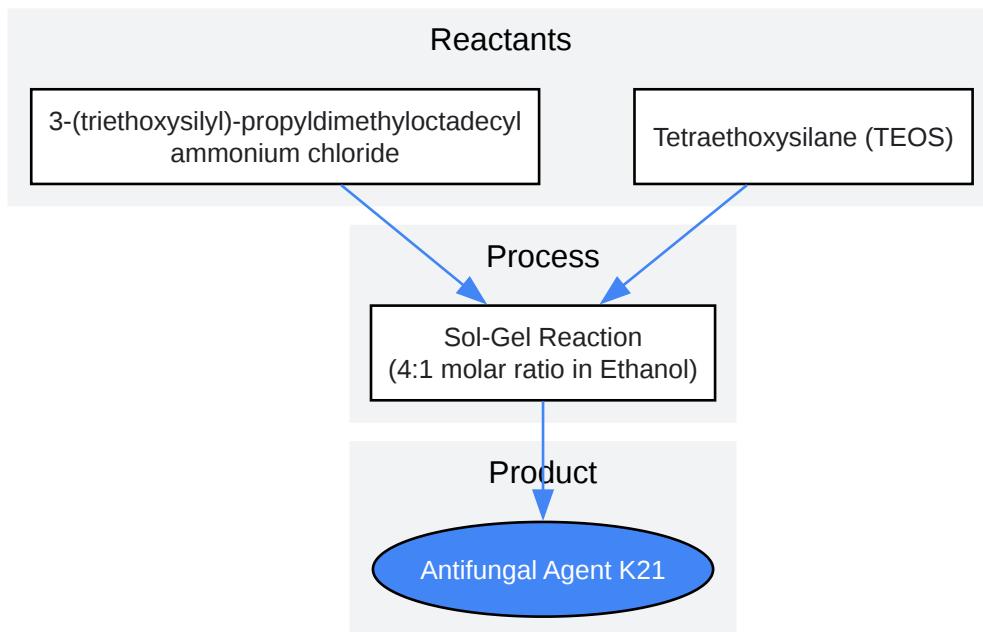
- RPMI-1640 medium
- Sterile 96-well microtiter plates
- Spectrophotometer or microplate reader
- 0.5 McFarland standard

#### Procedure:

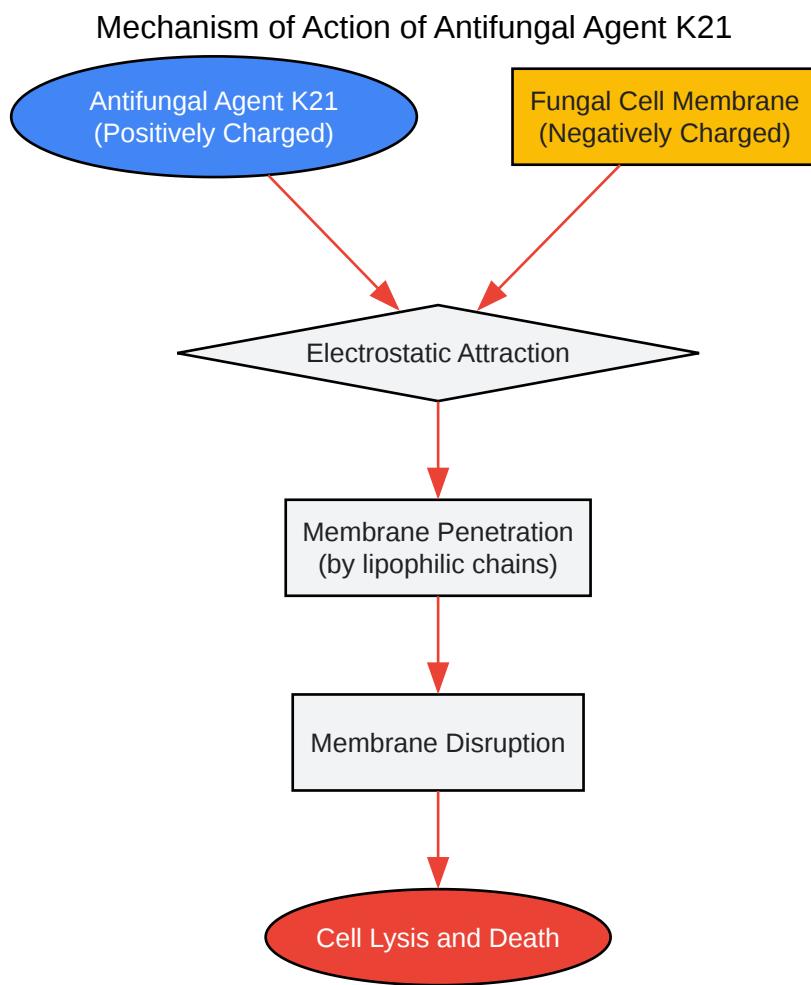
- Inoculum Preparation: Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately  $0.5 \times 10^5$  to  $2.5 \times 10^5$  CFU/mL in the wells.[\[7\]](#)
- Drug Dilution: Perform serial two-fold dilutions of the K21 stock solution in RPMI-1640 medium directly in the 96-well plate.
- Inoculation: Add 100  $\mu$ L of the final fungal inoculum to each well containing the K21 dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours.
- MIC Determination: The MIC is the lowest concentration of K21 that causes a significant inhibition of fungal growth compared to the growth control.[\[7\]](#)

## Visualizations

## Synthesis Workflow for Antifungal Agent K21

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Caption: Synthesis workflow for Antifungal Agent K21.



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Caption: Mechanism of action of Antifungal Agent K21.

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